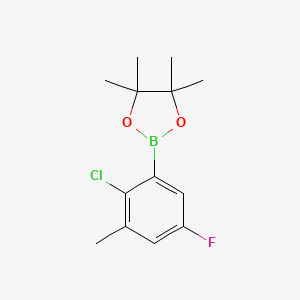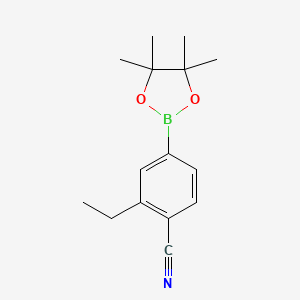
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C14H20BClO2 and a molecular weight of 266.58 g/mol . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds .
作用機序
Target of Action
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are primarily used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester . This process is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The protodeboronation of pinacol boronic esters leads to the hydromethylation of alkenes . This transformation is valuable in organic synthesis . The hydromethylation sequence has been applied to various compounds, demonstrating the versatility of this pathway .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a critical step in the synthesis of various organic compounds . The protodeboronation process has been used in the total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the storage temperature of the compound can affect its stability . It is typically stored at temperatures between 2-8°C . Furthermore, the reaction conditions, such as the presence of a catalyst, can also influence the efficacy of the compound’s action .
準備方法
The synthesis of 4-Chloro-2,3-dimethylphenylboronic acid pinacol ester typically involves the reaction of 4-chloro-2,3-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran (THF) or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Common reagents include palladium(II) acetate and potassium carbonate. The major product is a biaryl or substituted alkene.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid. The major product is the corresponding hydrocarbon.
科学的研究の応用
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules and potential therapeutic agents.
Materials Science: It is employed in the development of advanced materials, including polymers and electronic materials.
類似化合物との比較
4-Chloro-2,3-dimethylphenylboronic acid pinacol ester is unique due to its specific substitution pattern and reactivity. Similar compounds include:
Phenylboronic Acid Pinacol Ester: Lacks the chloro and dimethyl substitutions, leading to different reactivity and applications.
4-Bromo-2,3-dimethylphenylboronic Acid Pinacol Ester: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity in coupling reactions.
2,3-Dimethylphenylboronic Acid Pinacol Ester: Lacks the chloro substitution, which can influence the electronic properties and reactivity.
特性
IUPAC Name |
2-(4-chloro-2,3-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMKWDRRRRQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














